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Compound of Interest

Compound Name: Ortataxel

Cat. No.: B1683853 Get Quote

An In-depth Technical Guide to Ortataxel
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and pharmacological

characteristics of Ortataxel (also known as IDN 5109 and BAY 59-8862), a second-generation,

semi-synthetic taxane derivative with significant potential in oncology.

Chemical Structure and Properties
Ortataxel is a complex diterpenoid compound derived from paclitaxel.[1] Its chemical structure

is characterized by a baccatin III core, a feature common to taxanes, with specific modifications

that enhance its pharmacological profile. The systematic IUPAC name for Ortataxel is
[(1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-diacetyloxy-9-hydroxy-15-[(2R,3S)-2-hydroxy-5-

methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-10,14,20,20-tetramethyl-

11,18-dioxo-6,17,19-trioxapentacyclo[11.6.1.0¹,¹⁶.0³,¹⁰.0⁴,⁷]icos-13-en-2-yl] benzoate.[2]

Below is a simplified 2D representation of the core chemical structure of Ortataxel.
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A simplified diagram of Ortataxel's core structure.

Physicochemical and Quantitative Data
The following table summarizes the key quantitative properties of Ortataxel.
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Property Value Source

Molecular Formula C₄₄H₅₇NO₁₇ [2][3]

Molecular Weight 871.92 g/mol [3][4]

CAS Number 186348-23-2 [2]

Water Solubility (Predicted) 0.0218 mg/mL [5]

logP (Predicted) 3.2 - 4.13 [5]

pKa (Strongest Acidic,

Predicted)
11.03 [5]

pKa (Strongest Basic,

Predicted)
-3 [5]

Hydrogen Bond Donor Count 2 [5]

Hydrogen Bond Acceptor

Count
11 [5]

Mechanism of Action and Signaling Pathways
As a member of the taxane family, Ortataxel's primary mechanism of action involves the

disruption of microtubule dynamics, which is crucial for cell division.[6]

Primary Mechanism: Tubulin Stabilization
Ortataxel binds to the β-subunit of tubulin, promoting the assembly of tubulin dimers into

microtubules and stabilizing them by preventing depolymerization.[7] This hyper-stabilization of

microtubules disrupts the normal dynamic reorganization of the microtubule network, which is

essential for mitotic and interphase cellular functions.[7] The ultimate result is the inhibition of

cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis

(programmed cell death).[8]
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The primary signaling pathway of Ortataxel.

Novel Mechanisms of Action
Recent research on new-generation taxanes suggests additional mechanisms of action beyond

tubulin stabilization. These include the suppression of cancer stem cell (CSC) genes and the

blockage of critical signaling pathways like Hedgehog and PI3K/Akt.[9] These novel

mechanisms may contribute to overcoming multidrug resistance.[9]
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Experimental Protocols
While specific, detailed synthesis protocols for Ortataxel are proprietary, the general approach

involves the semi-synthesis from naturally derived precursors.

General Semi-Synthesis of Taxane Derivatives
The synthesis of taxane derivatives like Ortataxel typically starts with a precursor molecule,

such as 10-deacetylbaccatin III (10-DAB) or baccatin III, which is extracted from the needles of

the yew tree (Taxus species).[10] The process generally involves:

Esterification: The hydroxyl group at the C-13 position of the baccatin III core is esterified

with a protected side chain. For Ortataxel, this would be a derivative of N-tert-

butoxycarbonyl-beta-isobutylisoserine.

Functional Group Modification: Other functional groups on the baccatin III core may be

modified to introduce desired properties.

Deprotection: Protecting groups on the side chain and the core molecule are removed in the

final steps to yield the active compound.

Purification: The final product is purified using chromatographic techniques such as high-

performance liquid chromatography (HPLC).

A general experimental workflow for evaluating a novel taxane derivative is outlined below.
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A typical experimental workflow for a novel taxane.
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In Vitro and In Vivo Efficacy
Ortataxel has demonstrated potent activity against a range of human cancer cell lines,

including those that are sensitive and resistant to other drugs.[1] It has shown efficacy in in vivo

models as well. For instance, oral administration of Ortataxel was as effective as intravenous

paclitaxel in mice with a human breast carcinoma model (MX-1).[11][12] It has also shown

activity in xenografts of human ovarian carcinoma, including some paclitaxel-resistant models.

[11][12]

Clinical Significance and Future Directions
Ortataxel has been evaluated in Phase I and Phase II clinical trials for various cancers,

including lymphoma, lung cancer, glioblastoma, and kidney cancer.[4][5] A notable

characteristic of Ortataxel is that it is a poor substrate for P-glycoprotein (P-gp), an efflux pump

that is a major contributor to multidrug resistance.[6] This property suggests that Ortataxel may

be effective in treating tumors that have developed resistance to other taxanes like paclitaxel

and docetaxel.[6][13] While further clinical development is ongoing, Ortataxel represents a

promising next-generation taxane with the potential to address some of the limitations of

current chemotherapeutic agents.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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